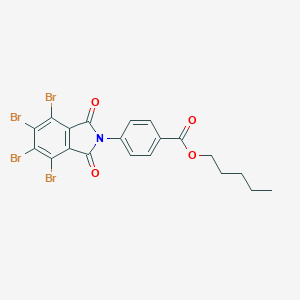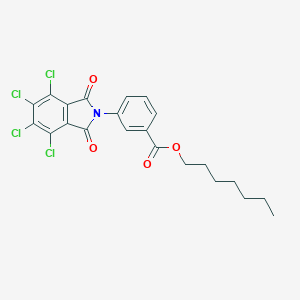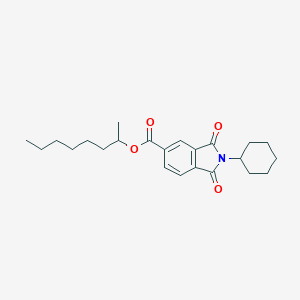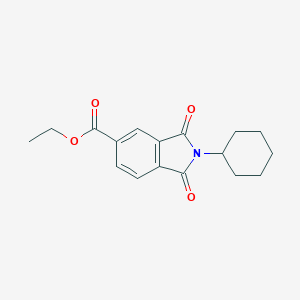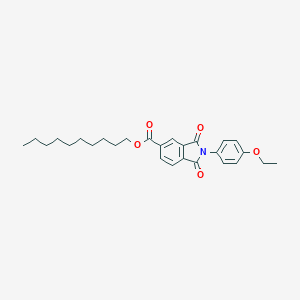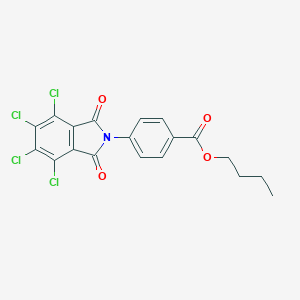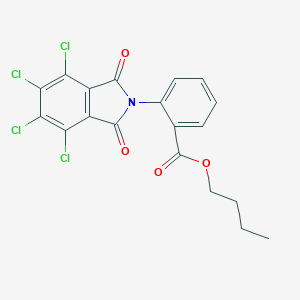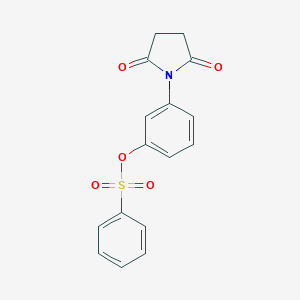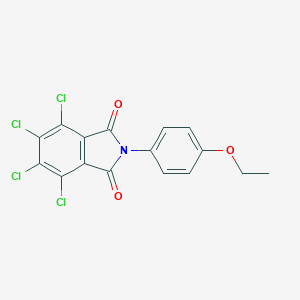
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of isoindole derivatives, which are known for their diverse biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor isoindole compound. The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired tetrabromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atoms can be selectively reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds.
科学的研究の応用
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism by which 4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. The presence of bromine atoms and the hydroxyphenyl group may play a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
4,5,6,7-tetrachloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.
2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the halogen atoms, resulting in different reactivity and properties.
Uniqueness
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of four bromine atoms, which significantly influence its chemical behavior and potential applications. The combination of bromine atoms and a hydroxyphenyl group makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C14H5Br4NO3 |
|---|---|
分子量 |
554.8 g/mol |
IUPAC名 |
4,5,6,7-tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H5Br4NO3/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-3-1-2-4-6(5)20/h1-4,20H |
InChIキー |
VTNSJENQCJNKNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)O |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


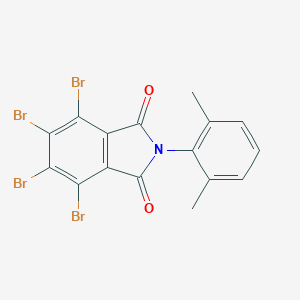
![Pentyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341926.png)
![N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]octanamide](/img/structure/B341927.png)
